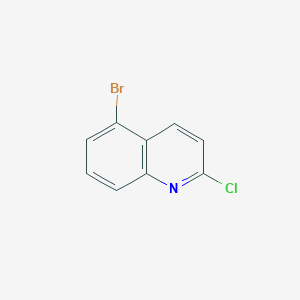

5-Bromo-2-chloroquinoline

CAS No.: 99455-13-7

Cat. No.: VC2370232

Molecular Formula: C9H5BrClN

Molecular Weight: 242.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99455-13-7 |

|---|---|

| Molecular Formula | C9H5BrClN |

| Molecular Weight | 242.5 g/mol |

| IUPAC Name | 5-bromo-2-chloroquinoline |

| Standard InChI | InChI=1S/C9H5BrClN/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H |

| Standard InChI Key | NRBXCMIOQORNNX-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=N2)Cl)C(=C1)Br |

| Canonical SMILES | C1=CC2=C(C=CC(=N2)Cl)C(=C1)Br |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

5-Bromo-2-chloroquinoline is a halogenated quinoline derivative with the CAS number 99455-13-7 . The compound is characterized by a quinoline ring structure with bromine and chlorine atoms at specific positions. This heterocyclic compound has a molecular formula of C₉H₅BrClN and a molecular weight of 242.5 g/mol . The compound is also known by several synonyms, including 2-Chloro-5-bromoquinoline and 5-Bromo-2-chloro-1-azanaphthalene, which reflect its chemical structure and arrangement of substituents .

The structural representation of 5-bromo-2-chloroquinoline can be described using various chemical notations. The SMILES string notation for this compound is ClC1=NC2=CC=CC(Br)=C2C=C1, while its InChI is 1S/C9H5BrClN/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H . The InChI key, which serves as a condensed digital representation of the compound, is NRBXCMIOQORNNX-UHFFFAOYSA-N . These notations are essential for chemical database entries and computational chemistry applications.

Structural Features and Significance

The quinoline scaffold in 5-bromo-2-chloroquinoline consists of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic system. The presence of bromine at the C-5 position and chlorine at the C-2 position creates a compound with unique reactivity patterns. These halogen substituents significantly influence the electronic distribution within the molecule, affecting its chemical behavior and potential for further functionalization reactions.

Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 325.7±22.0 °C at 760 mmHg | |

| Flash Point | 150.8±22.3 °C | |

| Melting Point | Not Available | - |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C |

Physical Properties

The density of 5-bromo-2-chloroquinoline is reported to be 1.7±0.1 g/cm³ , which is consistent with other halogenated aromatic compounds. The refractive index is reported as 1.680 , providing information about its optical properties. These physical parameters are summarized in Table 2 and are important considerations for formulation, processing, and analytical identification of the compound.

Table 2: Physical Properties of 5-Bromo-2-chloroquinoline

| Property | Value | Reference |

|---|---|---|

| Density | 1.7±0.1 g/cm³ | |

| Index of Refraction | 1.680 | |

| LogP | 3.69 | |

| Polar Surface Area (PSA) | 12.89000 | |

| Exact Mass | 240.929382 |

The LogP value of 3.69 indicates that the compound has relatively high lipophilicity, suggesting good membrane permeability but potentially limited water solubility . This property is particularly relevant for pharmaceutical applications where absorption and distribution characteristics are important. The polar surface area (PSA) of 12.89 provides information about the compound's polarity and potential for hydrogen bonding interactions .

Applications in Pharmaceutical Development

Role as a Pharmaceutical Intermediate

5-Bromo-2-chloroquinoline serves as a key intermediate in the synthesis of various pharmaceutical compounds . Its utility stems from the halogen substituents that provide sites for further chemical modification through various cross-coupling and substitution reactions. These reactions allow medicinal chemists to introduce diverse functional groups, creating libraries of compounds for biological screening and drug development.

The compound's scaffolding has been particularly useful in the development of potential therapeutic agents with specific biological activities. The quinoline core is found in numerous pharmaceutically active compounds, and the strategic positioning of bromine and chlorine atoms in 5-bromo-2-chloroquinoline provides a versatile platform for creating molecules with modified pharmacokinetic and pharmacodynamic properties.

Anti-Malarial Drug Development

One of the significant applications of 5-bromo-2-chloroquinoline is in the synthesis of potential anti-malarial agents . The quinoline scaffold forms the core structure of several established anti-malarial drugs, including chloroquine and mefloquine. The presence of halogen substituents in 5-bromo-2-chloroquinoline allows for the creation of novel analogs that may exhibit improved efficacy against resistant strains of malaria parasites.

Researchers can leverage the reactivity of the halogen substituents to introduce pharmacophores that target specific enzymes or pathways in the malaria parasite. The ability to functionalize the quinoline core at multiple positions allows for fine-tuning of drug properties such as solubility, membrane permeability, and metabolic stability, all of which are critical factors in the development of effective anti-malarial medications.

Anti-Cancer Agent Development

Another important application of 5-bromo-2-chloroquinoline is in the development of potential anti-cancer agents . Quinoline derivatives have shown promise in targeting various cancer-related pathways, and the incorporation of 5-bromo-2-chloroquinoline as a building block allows for the synthesis of compounds with potential cytotoxic or anti-proliferative activities.

The halogenated quinoline core can be modified to target specific enzymes involved in cancer progression or to interact with DNA or other cellular components. The versatility of this intermediate enables medicinal chemists to explore structure-activity relationships and develop compounds with optimized anti-cancer properties while minimizing off-target effects.

Applications in Agrochemical Development

Pesticide and Herbicide Formulations

5-Bromo-2-chloroquinoline plays a significant role in the development of agrochemicals, particularly pesticides and herbicides . The compound's ability to inhibit specific enzymes or pathways in pests and weeds makes it a valuable starting material for creating targeted agricultural chemicals. These products aim to control agricultural pests while minimizing environmental impact and non-target organism effects.

The structural features of 5-bromo-2-chloroquinoline allow for modifications that can enhance specificity for pest targets. By leveraging the reactivity of the halogen substituents, agrochemical researchers can introduce functional groups that improve binding to target enzymes or receptors. This targeted approach contributes to the development of more effective and environmentally responsible crop protection products.

Structure-Activity Relationships in Agrochemicals

The development of agrochemicals from 5-bromo-2-chloroquinoline involves extensive structure-activity relationship (SAR) studies. These investigations examine how modifications to the basic quinoline scaffold affect biological activity against target organisms. The halogen substituents provide convenient handles for introducing various functional groups that can modulate properties such as persistence in the environment, resistance to degradation, and selectivity for target organisms.

Through systematic modification and biological testing, researchers can identify optimal substituent patterns that maximize efficacy while addressing important factors such as environmental persistence, bioaccumulation potential, and safety profiles. This process highlights the importance of 5-bromo-2-chloroquinoline as a versatile starting point for creating tailored agrochemical solutions.

Research and Development Applications

Chemical Reaction Studies

Beyond its applications in pharmaceutical and agrochemical development, 5-bromo-2-chloroquinoline serves as a valuable model compound for studying various chemical reactions . The presence of two different halogen atoms in specific positions makes it useful for investigating regioselectivity in substitution and coupling reactions. Researchers can use this compound to develop new synthetic methodologies or to understand reaction mechanisms involving halogenated heterocycles.

Studies involving 5-bromo-2-chloroquinoline contribute to the broader understanding of quinoline chemistry and heterocyclic reactivity. This knowledge can then be applied to the development of more efficient synthetic routes for creating complex molecules containing similar structural motifs.

Novel Molecule Design

The structural features of 5-bromo-2-chloroquinoline provide a platform for designing novel molecules with specific biological activities . By leveraging the reactivity of the halogen substituents, researchers can create diverse libraries of compounds for screening against various biological targets. This approach facilitates the discovery of new lead compounds that may have therapeutic potential or other valuable biological properties.

The ability to selectively modify the quinoline scaffold at multiple positions allows for fine-tuning of molecular properties and exploration of structure-activity relationships. This versatility makes 5-bromo-2-chloroquinoline an important tool in medicinal chemistry and chemical biology research, contributing to the development of compounds with enhanced target specificity and improved pharmacological profiles.

| Hazard Type | Classification | Reference |

|---|---|---|

| Acute Toxicity (Oral) | Category 3 | |

| Eye Damage | Category 1 | |

| Water Hazard Class | WGK 3 (Highly water-endangering) |

The WGK 3 classification indicates that the compound is considered highly water-endangering, suggesting potential environmental concerns if released into aquatic ecosystems . This classification emphasizes the importance of proper containment and disposal practices to prevent environmental contamination.

| Supplier | Package Size | Price | Availability | Reference |

|---|---|---|---|---|

| Sigma-Aldrich | 1 g | €498.00 | Not specified | |

| MySkinRecipes | 0.250 g | $245.68 | 10-20 days |

The relatively high cost per gram indicates that 5-bromo-2-chloroquinoline is primarily used in research settings or specialized applications rather than large-scale industrial processes. The pricing also reflects the synthetic complexity and purification requirements associated with producing this compound to high standards of purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume